alpha-Keto-gamma-guanidinooxybutyrate

描述

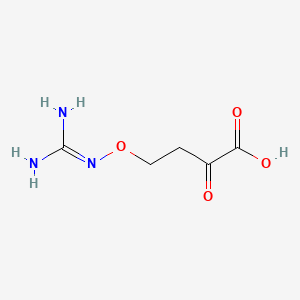

Structure

3D Structure

属性

IUPAC Name |

4-(diaminomethylideneamino)oxy-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-12-2-1-3(9)4(10)11/h1-2H2,(H,10,11)(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGQEGFCBYFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938986 | |

| Record name | 4-(Carbamimidamidooxy)-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17774-31-1 | |

| Record name | Ketocanavanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017774311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carbamimidamidooxy)-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Genesis and Metabolic Interconversions of Alpha Keto Gamma Guanidinooxybutyrate

Enzymatic Pathways of Alpha-Keto-gamma-guanidinooxybutyrate Formation

The initial and rate-limiting step in the formation of this compound is the oxidation of the alpha-carbon of L-canavanine. nih.gov This conversion can be catalyzed by several classes of enzymes.

L-amino acid oxidases are enzymes that catalyze the oxidative deamination of L-amino acids. Research has demonstrated that when L-canavanine is subjected to the action of L-amino acid oxidases, it undergoes oxidation at the alpha-carbon. nih.gov This enzymatic reaction initially yields a transient alpha-imino acid intermediate. This intermediate is unstable in aqueous solution and subsequently undergoes non-enzymatic hydrolysis to produce this compound (ketocanavanine). nih.gov

In addition to L-amino acid oxidases, other enzymes such as transaminases and dehydrogenases can also initiate the metabolic cascade leading to this compound. nih.gov

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. In the context of canavanine metabolism, a transaminase can transfer the alpha-amino group from L-canavanine to an acceptor keto acid (like alpha-ketoglutarate), forming this compound and a new amino acid (like glutamate). nih.govmdpi.com

Dehydrogenases: L-amino acid dehydrogenases can also catalyze the oxidation of the alpha-carbon of L-canavanine, using cofactors like NAD⁺ or FAD to accept electrons, ultimately leading to the formation of the corresponding alpha-keto acid. nih.gov

These enzymatic reactions are significant as they convert L-canavanine into a product that can either be hydrolyzed to this compound or undergo further non-enzymatic reactions. nih.gov

Non-Enzymatic Rearrangements and Beta,Gamma-Elimination Reactions

Following the initial enzymatic oxidation of L-canavanine at the alpha-carbon, the resulting intermediate is at a metabolic branch point. It can either be hydrolyzed to form this compound or undergo a non-enzymatic beta,gamma-elimination reaction. nih.gov This elimination reaction is a competing pathway that yields different products and does not produce the target keto acid. The products of this elimination are hydroxyguanidine and vinylglyoxylate (B1194720). nih.gov

The ratio of this compound to the elimination products (hydroxyguanidine) is dependent on factors such as pH and the concentration and basicity of any basic catalysts present. nih.gov

The beta,gamma-elimination reaction is critically dependent on the presence of an anion-stabilizing group at the alpha-position of the molecule. nih.gov This group facilitates the abstraction of a proton from the beta-carbon, a key step in the elimination mechanism.

Two such activating groups are formed during canavanine's oxidation:

The Carbonyl Group: The carbonyl group (C=O) of this compound itself can act as the required anion-stabilizing group. nih.gov

The Protonated Imino Group: The alpha-imino acid intermediate, formed by the initial enzymatic oxidation, possesses a protonated imino group (iminium ion). This iminium ion group is an even more potent activating group for the elimination reaction than the carbonyl group. nih.gov

The kinetics of the beta,gamma-elimination reaction are further influenced by the protonation state of the leaving group, the guanidinooxy moiety. nih.gov Protonation of the guanidinooxy group makes it a better leaving group, thereby facilitating and accelerating the elimination reaction. nih.gov This suggests that at lower pH values, where the guanidinooxy group is more likely to be protonated, the elimination pathway may be favored over the formation of this compound. nih.gov

Precursor-Product Relationships with L-Canavanine and Related Guanidinooxy Compounds

L-canavanine is the primary precursor for the formation of this compound. nih.gov The metabolic fate of L-canavanine is diverse and not limited to the formation of its corresponding keto acid.

| Precursor | Primary Enzymatic Action | Intermediate(s) | Final Product(s) |

| L-Canavanine | L-Amino Acid Oxidase, Transaminase, or Dehydrogenase | Alpha-imino-gamma-guanidinooxybutyrate | 1. This compound (via hydrolysis) 2. Vinylglyoxylate + Hydroxyguanidine (via β,γ-elimination) nih.gov |

| L-Canavanine | Canavanine Hydrolase (in some insects) | Not applicable | L-Homoserine + Hydroxyguanidine pnas.org |

| L-Canavanine | Canavanine-γ-lyase (in some bacteria) | Vinylglycine ketamine intermediate | Homoserine + Hydroxyguanidine nih.gov |

| L-Canavanine | Arginase (in some legumes and insects) | Not applicable | Canaline (B555070) + Urea (B33335) nih.govresearchgate.net |

As the table illustrates, various organisms have evolved distinct pathways to metabolize L-canavanine. The formation of this compound represents one specific metabolic route that occurs following the initial oxidation of the alpha-carbon. nih.gov Other pathways, such as direct cleavage by hydrolases or lyases, yield different products like L-homoserine, hydroxyguanidine, or canaline, bypassing the formation of the alpha-keto acid entirely. pnas.orgnih.gov This highlights the complex and varied metabolic landscape surrounding L-canavanine and its derivatives.

Interplay of this compound with Broader Alpha-Keto Acid Metabolic Networks

The metabolic significance of this compound extends beyond its direct formation and degradation, as it is poised to interact with the intricate and highly regulated network of alpha-keto acid metabolism. These networks are central to cellular energy production, amino acid homeostasis, and the synthesis of a wide array of biomolecules. The structural similarity of this compound to key metabolic intermediates suggests potential interactions with enzymes and transport systems that handle other alpha-keto acids.

The primary hubs of alpha-keto acid metabolism include the transamination and oxidative decarboxylation reactions that channel the carbon skeletons of amino acids into central metabolic pathways such as the Krebs cycle. The extent to which this compound participates in these reactions and influences the metabolic flux of other alpha-keto acids is a critical area of investigation.

Potential Metabolic Fates and Interactions

While direct experimental evidence detailing the specific enzymatic conversions of this compound is limited, its structure as an alpha-keto acid suggests several potential metabolic fates that would integrate it into the broader metabolic landscape. These possibilities are largely inferred from the well-established pathways of other alpha-keto acids.

Transamination: One of the most common reactions involving alpha-keto acids is transamination, a reversible process catalyzed by aminotransferases (transaminases) that involves the transfer of an amino group from an amino acid to an alpha-keto acid. This reaction would convert this compound back to an amino acid, potentially L-canavanine or a related analogue, while generating a new alpha-keto acid from the amino donor. The specificity of various transaminases for this compound as a substrate remains an area for further research. The general reaction is as follows:

this compound + Amino Acid ⇌ Canavanine (or analogue) + alpha-Keto Acid

| Alpha-Keto Acid Dehydrogenase Complex | Physiological Substrate | Potential Interaction with this compound |

| Pyruvate Dehydrogenase Complex | Pyruvate | Potential for competitive or allosteric inhibition. |

| Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex | Alpha-Ketoglutarate | Structural similarity suggests a higher likelihood of competitive inhibition. |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex | Branched-chain alpha-keto acids (e.g., alpha-ketoisocaproate) | Potential for interaction, though less likely than with alpha-ketoglutarate dehydrogenase. |

Influence on Central Metabolic Pathways: The introduction of this compound into the cellular environment could have broader implications for central metabolic pathways. Its potential inhibition of key enzymes like alpha-ketoglutarate dehydrogenase could disrupt the Krebs cycle, leading to alterations in cellular energy production and the accumulation of upstream metabolites. Furthermore, as the metabolism of its precursor, L-canavanine, is known to interfere with arginine-dependent pathways, including the urea cycle, the downstream effects of this compound could further perturb nitrogen metabolism and homeostasis. The intricate connections between the urea cycle and the Krebs cycle, often referred to as the "Krebs bicycle," highlight how a disruption in one can have cascading effects on the other.

Detailed Research Findings

Research into the precise metabolic role of this compound has been challenging, with much of the focus being on its precursor, L-canavanine. Studies have shown that L-canavanine can be a substrate for arginase, leading to the formation of canaline and urea. However, the direct enzymatic fate of this compound remains an area requiring more targeted investigation.

The formation of this compound is a result of the action of L-amino acid oxidase on L-canavanine. This enzymatic step is followed by a hydrolysis reaction to yield the final alpha-keto acid. uchicago.edu Concurrently, a non-enzymatic beta,gamma-elimination reaction can occur, leading to the formation of hydroxyguanidine and the highly reactive compound vinylglyoxylate. uchicago.edu The balance between these two pathways is influenced by factors such as pH and the presence of basic catalysts. uchicago.edu

The potential for this compound to interact with alpha-keto acid dehydrogenases is supported by studies on other alpha-keto acid analogues. The structural similarity to alpha-ketoglutarate, a key intermediate in the Krebs cycle, makes the alpha-ketoglutarate dehydrogenase complex a likely target for inhibition. Such inhibition would have significant consequences for cellular respiration and the metabolic flux through the Krebs cycle.

Molecular Enzymology and Reaction Mechanisms Involving Alpha Keto Gamma Guanidinooxybutyrate

Enzyme-Substrate Specificity and Catalytic Competence in Alpha-Keto-gamma-guanidinooxybutyrate Formation

The formation of this compound is initiated by the enzymatic oxidation of L-canavanine at its alpha-carbon. nih.gov L-canavanine is a structural analogue of L-arginine, differing by the substitution of an oxygen atom for a methylene (B1212753) bridge in the side chain. wikipedia.org This structural similarity allows enzymes that typically act on L-arginine and other L-amino acids to recognize and process L-canavanine.

A variety of enzymes are catalytically competent to initiate this transformation, including L-amino acid oxidases, transaminases, and dehydrogenases. nih.gov The initial enzymatic product is an iminium ion, which is then hydrolyzed to form this compound. nih.gov The substrate specificity of these enzymes is broad enough to accommodate the guanidinooxy group of canavanine, treating it as an analogue of the guanidinium (B1211019) group of arginine.

Table 1: Enzymes Involved in the Initial Oxidation of L-Canavanine

| Enzyme Class | Substrate | Initial Product | Final Hydrolysis Product |

|---|---|---|---|

| L-Amino Acid Oxidase | L-Canavanine | Iminium Ion Intermediate | This compound |

| Transaminases | L-Canavanine | Iminium Ion Intermediate | This compound |

The enzymatic oxidation of L-canavanine is the rate-determining step for the subsequent formation of either this compound or its elimination products. nih.gov This initial step can occur in vivo in organisms that ingest L-canavanine-containing plants. nih.gov

Detailed Mechanistic Elucidation of Elimination Reactions Post-Oxidation

Following the initial enzymatic oxidation of L-canavanine, the resulting intermediate can undergo one of two competing non-enzymatic reactions: hydrolysis to form this compound, or a beta,gamma-elimination reaction to yield vinylglyoxylate (B1194720) and hydroxyguanidine. nih.gov The pathway taken is highly dependent on the reaction conditions, particularly the pH and the presence of basic catalysts. nih.gov

The elimination reaction is a significant pathway that competes with the formation of ketocanavanine. It involves the abstraction of a proton from the beta-carbon, facilitated by an anion-stabilizing group at the alpha-position. nih.gov

The immediate product of the enzymatic oxidation of L-canavanine is a protonated imino group, also known as an iminium ion. nih.gov This iminium ion is a crucial intermediate that is more activating for the elimination reaction than the corresponding carbonyl group of this compound. nih.gov The positive charge on the iminium ion enhances the acidity of the beta-hydrogen, making it more susceptible to abstraction by a base. nih.gov The stability and reactivity of this intermediate are central to determining the ratio of hydrolysis versus elimination products. Protonation of the distal guanidinooxy group further facilitates the elimination process. nih.gov

The beta,gamma-elimination reaction is a non-enzymatic process that is subject to general-base catalysis. nih.gov The rate of the elimination reaction and, consequently, the ratio of hydroxyguanidine to this compound, is directly influenced by the concentration and the basicity of the catalyzing species in the solution. nih.gov Stronger bases or higher concentrations of a basic catalyst will favor the elimination pathway over the hydrolysis pathway. This indicates that the abstraction of the beta-hydrogen is a key kinetic checkpoint in the post-oxidation fate of the L-canavanine backbone. nih.gov

Table 2: Factors Influencing the Fate of the Post-Oxidation Intermediate

| Factor | Effect on Reaction Pathway | Favored Product(s) |

|---|---|---|

| High concentration of basic catalyst | Increases rate of β,γ-elimination | Vinylglyoxylate and Hydroxyguanidine |

| High degree of basicity of catalyst | Increases rate of β,γ-elimination | Vinylglyoxylate and Hydroxyguanidine |

| Low pH | Favors protonation of the imino group | Favors elimination pathway |

| Presence of Semicarbazide (B1199961) | Prevents elimination by trapping the imino group | this compound (as semicarbazone) |

Cofactor Involvement in this compound Biotransformations (e.g., Pyridoxal-Dependent Systems)

Many of the biotransformations involving amino acids, including the transamination of L-canavanine, are dependent on cofactors. Transaminases, one of the enzyme classes capable of initiating the conversion of L-canavanine, are classic examples of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. In these reactions, PLP acts as a cofactor to facilitate the transfer of the amino group.

Furthermore, experimental evidence shows that the incubation of L-canavanine with 5'-deoxypyridoxal, a pyridoxal analogue, also results in the formation of hydroxyguanidine. nih.gov This suggests that pyridoxal-dependent systems can be involved in the metabolism of L-canavanine, leading to intermediates that undergo the elimination reaction. nih.gov

Modulation and Inhibition of Reaction Pathways Leading to or from this compound

The reaction pathways branching from the initial oxidation of L-canavanine can be modulated or inhibited by specific chemical agents that interact with the key intermediates. nih.gov By targeting the reactive iminium or carbonyl groups, it is possible to direct the outcome of the reaction towards either hydrolysis or elimination.

A clear example of this modulation is the effect of semicarbazide on the system. Semicarbazide is a carbonyl- and imino-trapping agent. In the presence of semicarbazide, the elimination reaction that produces vinylglyoxylate and hydroxyguanidine is effectively prevented. nih.gov Semicarbazide reacts with the iminium ion intermediate to form a stable semicarbazone derivative. nih.gov The imino group within this derivative is not significantly protonated, and therefore, it lacks the necessary electron-withdrawing character to activate the beta-hydrogen for abstraction. nih.gov This effectively shuts down the elimination pathway and results in the accumulation of the alpha-keto acid derivative. nih.gov

Biological and Physiological Roles of Alpha Keto Gamma Guanidinooxybutyrate Mechanistic Focus

Integration into Endogenous Metabolic Cycles as a By-product of Canavanine Metabolism

Alpha-Keto-gamma-guanidinooxybutyrate, also known as ketocanavanine, emerges as a direct consequence of L-canavanine metabolism within biological systems. The primary pathway for its formation involves the enzymatic oxidation of L-canavanine. This conversion is catalyzed by amino acid oxidases, which act on canavanine to produce an unstable intermediate.

Following this enzymatic oxidation at the alpha-carbon, the resulting product can undergo hydrolysis to yield this compound. This metabolic integration positions this compound as a key intermediate in the catabolism of canavanine, a potent arginine antimetabolite found in certain leguminous plants. The accumulation of canavanine and its metabolites can lead to the synthesis of structurally aberrant proteins, disrupting critical cellular processes such as RNA and DNA metabolism and protein synthesis.

Co-formation and Reactivity of Vinylglyoxylate (B1194720) (2-oxo-3-butenoate) as a Highly Electrophilic Substance

In addition to hydrolysis, the intermediate formed from the oxidation of canavanine can undergo a nonenzymatic beta,gamma-elimination reaction. This reaction is facilitated by the presence of an anion-stabilizing group in the alpha-position, such as a protonated imino group or a carbonyl group. The elimination process is further enhanced by the protonation of the guanidinooxy group.

This elimination reaction results in the formation of two products: hydroxyguanidine and, significantly, vinylglyoxylate (2-oxo-3-butenoate). nih.gov Vinylglyoxylate is characterized as a highly electrophilic substance. nih.gov Its reactivity stems from the presence of conjugated double bonds, which render the beta-carbon susceptible to nucleophilic attack. This high electrophilicity suggests that vinylglyoxylate can readily react with various biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, potentially leading to cellular dysfunction. The formation of vinylglyoxylate alongside this compound highlights a crucial mechanistic aspect of canavanine toxicity, extending beyond simple amino acid antagonism.

Comparative Analysis with Structurally Related Alpha-Keto Acids in Biological Systems

To better understand the biological significance of this compound, it is insightful to compare it with structurally related alpha-keto acids that exhibit distinct physiological effects.

Alpha-Keto-delta-guanidinovaleric Acid (Alpha-K-delta-GVA) and Neurotransmitter Receptor Interactions

Alpha-Keto-delta-guanidinovaleric acid (alpha-K-delta-GVA) is the alpha-keto acid analogue of arginine. Structurally, it differs from this compound by the replacement of the oxygen atom in the guanidinooxy group with a methylene (B1212753) group. This seemingly minor structural alteration leads to profoundly different biological activities. Alpha-K-delta-GVA has been identified as a convulsant. Its mechanism of action involves the inhibition of responses to the inhibitory neurotransmitters GABA and glycine by blocking the chloride channel. This interaction with neurotransmitter receptors highlights how subtle changes in the chemical structure of alpha-keto acids can dramatically alter their physiological impact, shifting from a metabolic intermediate to a neuroactive compound.

Alpha-Keto-gamma-methylselenobutyrate (KMSB) and Histone Deacetylase Inhibition

Alpha-Keto-gamma-methylselenobutyrate (KMSB) is a metabolite of the organoselenium compound selenomethionine. Structurally, it features a methylseleno group in the gamma-position. KMSB has been shown to be an inhibitor of histone deacetylases (HDACs). This inhibitory activity is significant as HDAC inhibitors are a class of compounds being investigated for their therapeutic potential in cancer. The ability of KMSB to inhibit HDACs suggests a role in the epigenetic regulation of gene expression. This function is distinct from the metabolic and neurotoxic roles of the other alpha-keto acids discussed, further illustrating the diverse biological activities that can arise from structural variations in this class of molecules.

| Compound | Structural Feature | Primary Biological Role | Mechanism of Action |

|---|---|---|---|

| This compound | Guanidinooxy group at the gamma-position | Metabolic by-product of canavanine | Precursor to the electrophilic vinylglyoxylate |

| Alpha-Keto-delta-guanidinovaleric Acid | Guanidino group at the delta-position | Neurotoxin (convulsant) | Inhibition of GABA and glycine neurotransmitter receptors |

| Alpha-Keto-gamma-methylselenobutyrate | Methylseleno group at the gamma-position | Epigenetic modulator | Inhibition of histone deacetylases (HDACs) |

Implications for Cellular Metabolism and Potential Perturbations

The generation of this compound and its subsequent conversion to the highly reactive vinylglyoxylate have significant implications for cellular metabolism. The primary perturbation arises from the electrophilic nature of vinylglyoxylate, which can lead to the depletion of cellular nucleophiles, most notably glutathione. Glutathione is a critical component of the cellular antioxidant defense system, and its depletion can lead to a state of oxidative stress.

Advanced Analytical Methodologies for Alpha Keto Gamma Guanidinooxybutyrate Research

Chromatographic Techniques for Alpha-Keto Acid Profiling in Biological Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of alpha-keto acids from intricate biological matrices. Due to the inherent chemical properties of these molecules, specialized approaches involving derivatization are often necessary to achieve the required sensitivity and specificity.

Strategies for Enhanced Sensitivity and Specificity in Alpha-Keto Acid Analysis

Achieving high sensitivity and specificity is paramount when measuring low-abundance metabolites in complex biological samples. For alpha-keto acid analysis, several strategies can be employed. Optimizing the derivatization reaction is key; this includes adjusting pH, temperature, and reaction time to ensure complete conversion of the analyte to its fluorescent derivative. rsc.org For instance, when using DMB, it was found that diluting the acidic derivatization solution with NaOH solution was necessary to obtain a single, sharp chromatographic peak for certain keto acids. rsc.orgrsc.org

The choice of derivatization reagent itself can significantly impact sensitivity. Furthermore, implementing a simple clean-up procedure, such as preparative cation-exchange chromatography before analysis, can help concentrate the sample and remove interfering substances. nih.gov The use of an automated system for derivatization and injection helps control reaction kinetics and minimizes issues with the stability of the derivatives, leading to highly reproducible results. nih.gov These methods have achieved limits of detection in the low nanomolar range (1.3–5.4 nM), enabling the reproducible and sensitive analysis of intracellular alpha-keto acids. rsc.orgrsc.org

Spectroscopic Approaches for Structural and Quantitative Analysis of Alpha-Keto-gamma-guanidinooxybutyrate

Spectroscopic techniques provide valuable information on the molecular structure and electronic properties of alpha-keto acids. Methods like infrared and Raman spectroscopy can elucidate the bonding and conformation of these molecules.

Infrared reflection-absorption spectroscopy (IR-RAS) has been used to study the structure and morphology of a series of alpha-keto acids at the air-water interface. noaa.govacs.org This technique can provide information on the orientation of the molecule and the interactions of its polar headgroup. acs.org In aqueous solutions, alpha-keto acids can exist in equilibrium between a keto form and a hydrated geminal diol form. acs.org Spectroscopic studies can help distinguish between these forms. noaa.gov

Resonance Raman spectroscopy has been used to probe the binding of alpha-keto acids to enzymes. nih.gov For example, the C=O stretch of an alpha-keto acid can be observed in the range of 1650–1695 cm⁻¹. nih.gov However, if the keto acid binds to a metal center in its enolate form, this C=O stretch is absent, and a C=C stretch may be observed instead, for example, at 1610 cm⁻¹. nih.gov This type of detailed structural information is critical for understanding the biochemical reactions involving this compound.

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Assignment | Reference |

|---|---|---|---|---|

| Resonance Raman | C=O Stretch | 1650 - 1695 | Keto-form of the α-keto acid | nih.gov |

| Resonance Raman | C=C Stretch | ~1610 | Enolate-form of the α-keto acid | nih.gov |

| Infrared (IR-RAS) | - | ~1250 | Evidence for keto and diol forms at water surface | noaa.gov |

Mass Spectrometry-Based Characterization in Complex Biological Matrices

Mass spectrometry (MS) is an exceptionally powerful and versatile technique for the analysis of metabolites, offering high sensitivity and specificity for both identification and quantification. acs.org The use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is particularly well-suited for characterizing alpha-keto acids like this compound in complex biological matrices. acs.org

One of the challenges in analyzing certain alpha-keto acids is their reactivity and instability during sample processing. acs.org To address this, derivatization procedures can be employed to chemically stabilize these compounds before MS analysis. acs.org This allows for accurate quantification and the ability to trace stable isotopes through metabolic pathways. acs.org

Research has identified this compound (also referred to as ketocanavanine) as the product resulting from the oxidation of the amino acid canavanine. nih.gov The characterization of this molecule can be definitively achieved using MS-based methods, which would determine its precise molecular weight and provide structural information through fragmentation patterns in an MS/MS experiment. The coupling of gas chromatography to a flame photometric detector has also been described for the specific detection of a related sulfur-containing alpha-keto acid in urine, demonstrating an alternative chromatographic-MS approach. nih.gov

| Technique | Purpose | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification and structural confirmation | High sensitivity, high specificity, structural information from fragmentation | acs.org |

| Derivatization + UHPLC-MS/MS | Analysis of reactive/unstable α-keto acids | Stabilizes analyte for accurate measurement, enables isotopomer profiling | acs.org |

| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Specific detection of heteroatom-containing α-keto acids | High specificity for atoms like sulfur | nih.gov |

Future Research Directions and Unanswered Questions Regarding Alpha Keto Gamma Guanidinooxybutyrate

Exploration of Undiscovered Enzymatic Partners and Downstream Metabolic Fates

The known metabolic pathway for alpha-keto-gamma-guanidinooxybutyrate begins with the enzymatic oxidation of L-canavanine. This initial conversion can be catalyzed by enzymes such as L-amino acid oxidase, a transaminase, or a dehydrogenase. nih.gov Following its formation, this compound is known to undergo a nonenzymatic β,γ-elimination reaction, yielding hydroxyguanidine and vinylglyoxylate (B1194720). nih.gov

However, the specific enzymatic players involved in the initial oxidation of canavanine in various organisms remain largely unidentified. A significant area for future research will be the discovery and characterization of these enzymes. Identifying the primary enzymes responsible for this conversion in canavanine-producing plants and in organisms that consume them will be crucial for understanding the regulation of this metabolic pathway.

Furthermore, while the nonenzymatic elimination is a known fate, it is plausible that other enzymatic pathways for the metabolism of this compound exist. Future investigations should explore the possibility of undiscovered enzymes that may act upon this keto acid, potentially leading to a more diverse range of downstream metabolites than currently known. The identification of such enzymes and their metabolic products would provide a more complete picture of canavanine metabolism.

Key Unanswered Questions:

What are the specific L-amino acid oxidases, transaminases, or dehydrogenases responsible for the in vivo conversion of L-canavanine to this compound in different species?

Are there alternative enzymatic pathways for the degradation or modification of this compound beyond the known nonenzymatic elimination?

What are the ultimate metabolic fates of the elimination products, hydroxyguanidine and the highly reactive vinylglyoxylate, in vivo?

Advanced Mechanistic Studies on In Vivo Formation and Reactivity

The in vivo formation of this compound is understood to occur under mild physiological conditions. nih.gov The subsequent nonenzymatic elimination reaction is facilitated by the presence of an anion-stabilizing group in the alpha-position and protonation of the guanidinooxy group. nih.gov The ratio of the products, hydroxyguanidine and this compound (referred to as ketocanavanine in some literature), is dependent on pH and the presence of basic catalysts. nih.gov

Advanced mechanistic studies are needed to further probe the kinetics and regulation of both the enzymatic formation and the subsequent nonenzymatic reactions in a physiological context. For instance, detailed kinetic analysis of the yet-to-be-identified specific enzymes will be essential. Furthermore, understanding how the intracellular environment, including pH fluctuations and the presence of endogenous catalysts, influences the rate and direction of the nonenzymatic degradation of this compound is a critical area for future inquiry.

The reactivity of this compound and its degradation product, vinylglyoxylate, with other cellular macromolecules is another important and unanswered question. Vinylglyoxylate is described as a highly electrophilic substance, suggesting it could react with various nucleophiles within the cell, potentially leading to cellular toxicity. nih.gov Investigating these potential interactions is crucial for a complete understanding of the biological consequences of canavanine metabolism.

Research Focus for Mechanistic Studies:

| Research Area | Key Questions to Address |

| Enzymatic Formation | What are the kinetic parameters of the specific enzymes involved? How is their activity regulated at the genetic and protein levels? |

| Nonenzymatic Reactivity | How do changes in the intracellular microenvironment affect the stability and degradation of this compound? |

| Interaction with Cellular Components | Does this compound or its degradation products interact with and modify other proteins, nucleic acids, or metabolites? |

Development of Novel Research Tools and Probes for this compound Studies

A significant challenge in advancing our understanding of this compound is the lack of specific tools for its detection and quantification in biological systems. The development of novel research tools and probes is, therefore, a critical future research direction.

Future efforts should focus on creating high-affinity antibodies or aptamers that can specifically recognize this compound. Such reagents would be invaluable for techniques like ELISA and immunohistochemistry to localize and quantify this keto acid in tissues and cells.

Furthermore, the design and synthesis of fluorescent or chemiluminescent probes that react specifically with the guanidinooxy group or the unique structure of this compound would enable real-time imaging and tracking of this metabolite in living cells. These probes could be based on existing strategies for detecting other alpha-keto acids, but tailored for the specific chemical properties of this compound.

The development of stable isotope-labeled analogs of L-canavanine and this compound would also be a powerful tool for metabolic flux analysis, allowing researchers to trace the flow of carbon and nitrogen through this pathway.

常见问题

Q. How should researchers validate the specificity of antibodies used in immunoassays for this compound?

- Methodological Answer : Perform cross-reactivity tests against structural analogs (e.g., gamma-guanidinobutyrate). Use knockout cell lines or competitive ELISA with excess antigen to confirm signal suppression. Report limits of detection (LOD) and quantification (LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。